molecular formula C24H27N3O3 B5975897 ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate

ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate

Cat. No.: B5975897
M. Wt: 405.5 g/mol
InChI Key: BFXCWPCAOILHAS-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the piperidine and ester functionalities. Common reagents used in these reactions include indazole, piperidine, and ethyl chloroformate, among others. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield indazole oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1H-indazole-3-carbonyl)-3-phenylpiperidine-3-carboxylate
  • Ethyl 1-(1H-indazole-3-carbonyl)-3-(4-methylphenyl)piperidine-3-carboxylate

Uniqueness

Ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate is unique due to the specific substitution pattern on the piperidine ring and the presence of the indazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

ethyl 1-(1H-indazole-3-carbonyl)-3-[(2-methylphenyl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-30-23(29)24(15-18-10-5-4-9-17(18)2)13-8-14-27(16-24)22(28)21-19-11-6-7-12-20(19)25-26-21/h4-7,9-12H,3,8,13-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXCWPCAOILHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)C2=NNC3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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